1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
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Overview
Description
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is an organic compound characterized by the presence of a tert-butyl group, a methoxypyrrolidinyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea typically involves the reaction of tert-butyl isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxypyrrolidinyl group can be oxidized under specific conditions.
Reduction: The phenylurea moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyrrolidinyl group may yield corresponding N-oxides, while reduction of the phenylurea moiety can produce aniline derivatives.
Scientific Research Applications
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves its interaction with specific molecular targets. The tert-butyl group may influence the compound’s steric properties, while the methoxypyrrolidinyl and phenylurea moieties contribute to its reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)carbamate
- 1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiourea
- 1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)guanidine
Uniqueness
1-(Tert-butyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, while the methoxypyrrolidinyl group offers potential sites for further chemical modification. This makes the compound a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-tert-butyl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)18-15(20)17-12-5-7-13(8-6-12)19-10-9-14(11-19)21-4/h5-8,14H,9-11H2,1-4H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOINRMHEAHMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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